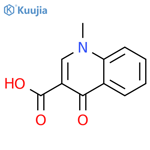

Synthesis and some reactions of N-alkyl-4-quinolone-3-carboxylic acids

,

Helvetica Chimica Acta,

1972,

55(4),

1319-26